![molecular formula C11H16N4O3S B6572115 ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate CAS No. 946293-38-5](/img/structure/B6572115.png)
ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate
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Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of 2-bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines consists of a five-membered triazole ring fused with a six-membered thiadiazine ring .Scientific Research Applications
Additionally, in silico pharmacokinetic and molecular modeling studies provide insights into its interactions with biological targets. Researchers aim to optimize its pharmacological profile for drug design and development. Overall, this compound holds promise for multifunctional disease treatment, and ongoing research continues to unveil its potential applications . If you need further details or have additional questions, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
The compound ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They have also shown activity against cancer cells, microbes, and viruses .
Mode of Action
Similar compounds have been found to inhibit enzymes, which can lead to a variety of effects depending on the specific enzyme targeted . For example, inhibition of carbonic anhydrase can disrupt pH regulation in cells, while inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if it inhibits carbonic anhydrase, it could affect the bicarbonate buffer system and disrupt pH balance in cells. If it inhibits cholinesterase, it could affect cholinergic signaling in the nervous system .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and their roles in the body. For example, if it targets cancer cells, it could potentially inhibit their growth or induce apoptosis . If it targets microbes or viruses, it could potentially inhibit their replication .
properties
IUPAC Name |
ethyl 4-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-2-18-9(17)5-4-8(16)12-10-13-14-11-15(10)6-3-7-19-11/h2-7H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDNEWLHMFWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate |
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